

# physical and chemical properties of "2-(Bromomethyl)-4-chloro-1-nitrobenzene"

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-4-chloro-1-nitrobenzene

Cat. No.: B1338489

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## An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(Bromomethyl)-4-chloro-1-nitrobenzene** is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl group, a chloro substituent, and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(Bromomethyl)-4-chloro-1-nitrobenzene**, alongside relevant experimental and safety information to support its use in research and development, particularly in the field of medicinal chemistry.

### Chemical and Physical Properties

The inherent reactivity of **2-(Bromomethyl)-4-chloro-1-nitrobenzene** makes it a key starting material for introducing the 4-chloro-1-nitrobenzyl moiety into various molecular scaffolds. The bromomethyl group is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, and the chloro group can participate in various cross-coupling reactions.

These functionalities allow for diverse chemical transformations, enabling the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1]

## General Information

Property	Value	Source
IUPAC Name	2-(Bromomethyl)-4-chloro-1-nitrobenzene	[2][3]
CAS Number	31577-25-0	[3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClNO <sub>2</sub>	[3]
Molecular Weight	250.48 g/mol	[2][3]
Physical Form	Solid	[3]
Purity	≥98%	[4]

## Physical Properties

Experimental data for the physical properties of **2-(Bromomethyl)-4-chloro-1-nitrobenzene** are not readily available in the literature. The following table includes computed values and data from closely related isomers for reference.

Property	Value	Notes	Source
Melting Point	85-87 °C	For the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene	[5]
74-76 °C	For the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene	[6]	
Boiling Point	329 °C at 760 mmHg	Predicted for the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene	[5]
303.4 ± 27.0 °C	Predicted for the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene	[6]	
Density	1.755 g/cm <sup>3</sup>	Predicted for the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene	[5]
1.733 ± 0.06 g/cm <sup>3</sup>	Predicted for the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene	[6]	
Solubility	Soluble in common organic solvents like ethanol and ether.	General information for the isomer 2-Bromo-4-chloro-1-nitrobenzene	[7]

## Spectral Data

Detailed experimental spectra for **2-(Bromomethyl)-4-chloro-1-nitrobenzene** are not widely published. However, data for related compounds can provide valuable insights for characterization.

$^1\text{H}$  NMR Data for the related compound 2-bromo-1-(bromomethyl)-4-nitrobenzene (in  $\text{CDCl}_3$ ):  
[8]

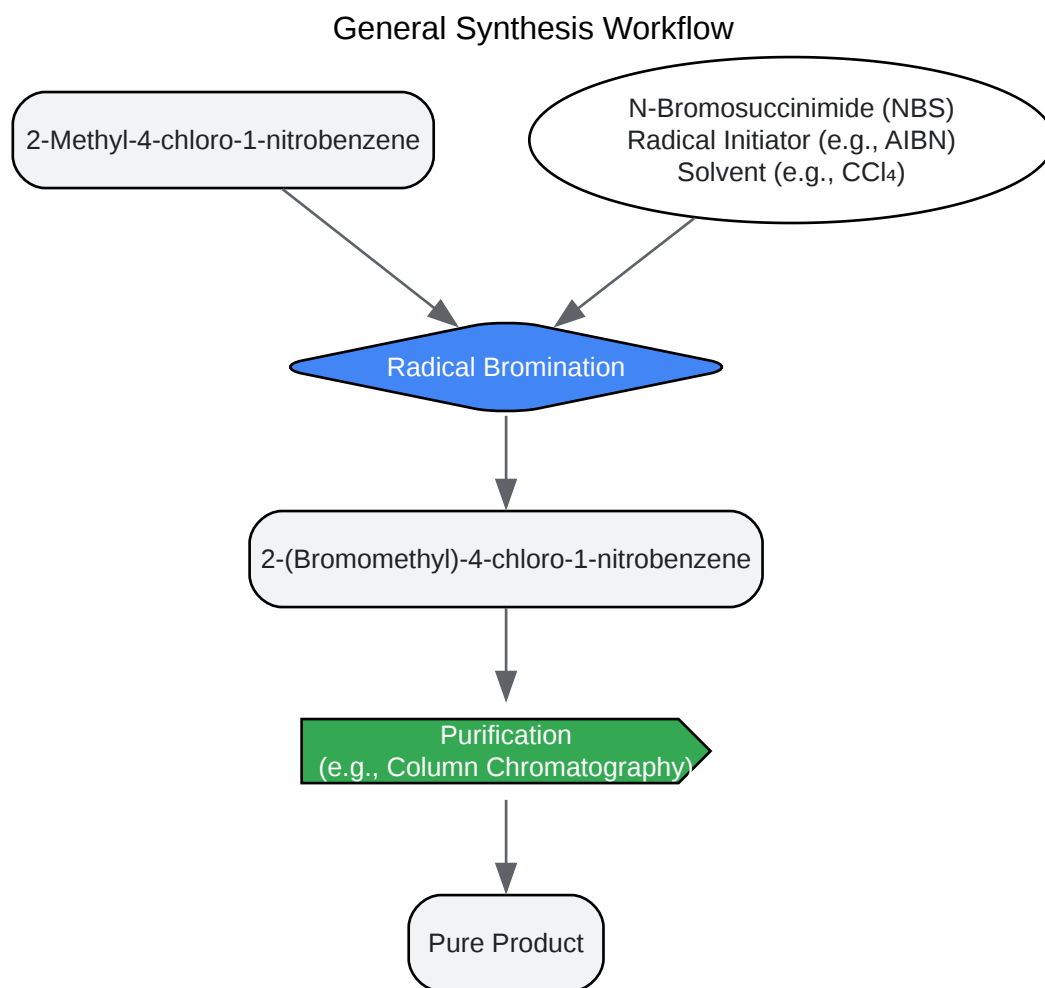
- $\delta$  4.62 (s, 2H)
- $\delta$  7.65 (d,  $J=8.4\text{Hz}$ , 1H)
- $\delta$  8.17 (dd,  $J=8.4, 2.2\text{Hz}$ , 1H)
- $\delta$  8.46 (d,  $J=2.2\text{Hz}$ , 1H)

## Experimental Protocols

A direct experimental protocol for the synthesis of **2-(Bromomethyl)-4-chloro-1-nitrobenzene** is not readily available. However, a general method can be inferred from the synthesis of the related compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene, which involves the radical bromination of the corresponding methyl-substituted precursor.

## General Synthesis Workflow

The synthesis of **2-(Bromomethyl)-4-chloro-1-nitrobenzene** would likely start from 2-methyl-4-chloro-1-nitrobenzene. The methyl group can be brominated using a radical initiator and a bromine source like N-bromosuccinimide (NBS).



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Caption: General synthesis workflow for **2-(Bromomethyl)-4-chloro-1-nitrobenzene**.

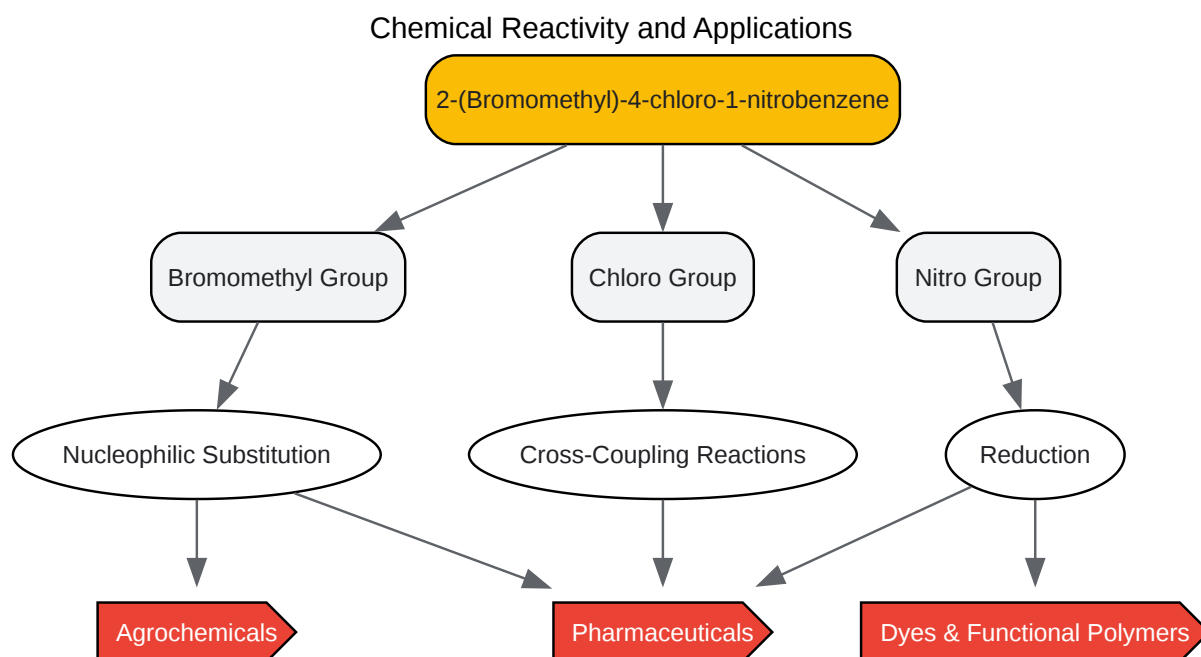
## Chemical Reactivity and Applications in Drug Development

**2-(Bromomethyl)-4-chloro-1-nitrobenzene** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.<sup>[1]</sup> Its utility stems from the ability of its functional groups to undergo a variety of chemical transformations.

- **Nucleophilic Substitution:** The bromomethyl group is an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. This allows for the straightforward introduction of the substituted benzyl group into larger, more complex molecules.

- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of many biologically active compounds.
- **Cross-Coupling Reactions:** The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

While specific examples of marketed drugs derived directly from **2-(Bromomethyl)-4-chloro-1-nitrobenzene** are not prominent in the public domain, its structural motif is present in various compounds investigated in medicinal chemistry. For instance, related nitrobenzyl derivatives have been used in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.



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